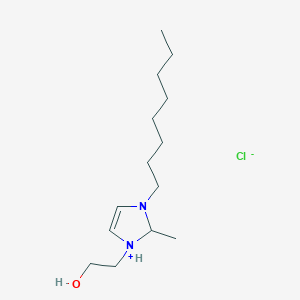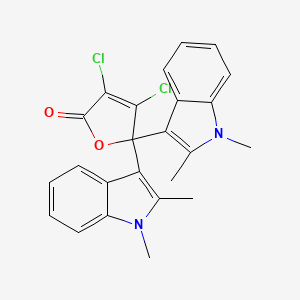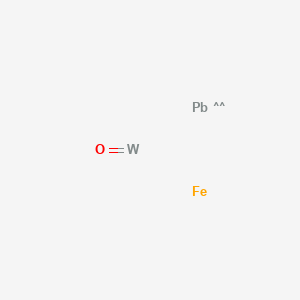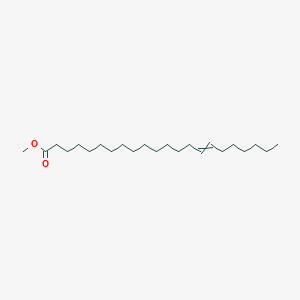![molecular formula C21H20Cl2N2O4 B14508658 N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) CAS No. 62715-87-1](/img/structure/B14508658.png)
N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of two acetamide groups connected via a methylene bridge to a bis(3-chloro-4,1-phenylene) core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) typically involves the reaction of 3-chloro-4,1-phenylenediamine with formaldehyde and acetic anhydride. The reaction proceeds through the formation of an intermediate methylene-bridged bis(3-chloro-4,1-phenylene) compound, which is then acetylated to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalysts: Acidic catalysts such as hydrochloric acid to promote the formation of the methylene bridge.
Solvents: Organic solvents like dichloromethane or toluene to dissolve the reactants and intermediates.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)
- N,N’-1,3-Phenylene bismaleimide
- 4,4’-Methylenedianiline
Uniqueness
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) is unique due to its specific substitution pattern and the presence of acetamide groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
62715-87-1 |
|---|---|
Molekularformel |
C21H20Cl2N2O4 |
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
N-acetyl-N-[3-chloro-4-[[2-chloro-4-(diacetylamino)phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C21H20Cl2N2O4/c1-12(26)24(13(2)27)18-7-5-16(20(22)10-18)9-17-6-8-19(11-21(17)23)25(14(3)28)15(4)29/h5-8,10-11H,9H2,1-4H3 |
InChI-Schlüssel |
DLVQSOPNUDYLRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(C(=O)C)C(=O)C)Cl)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)

![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)

![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)



![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)
